molecular formula C₈H₁₅¹⁵NO₆ B117717 N-ACETYL-beta-D-GLUCOSAMINE CAS No. 72-87-7

N-ACETYL-beta-D-GLUCOSAMINE

Cat. No.: B117717
CAS No.: 72-87-7
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-FMDGEEDCSA-N
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Description

N-Acetyl-beta-D-Glucosamine (NAG) is an amino sugar derivative of glucosamine, characterized by an acetyl group attached to the nitrogen atom of the D-glucosamine backbone. Its chemical formula is C₈H₁₅NO₆, with a molecular weight of 221.209 g/mol and a specific optical rotation of +39° to +43° . NAG is a critical component of glycosaminoglycans (e.g., hyaluronic acid) and bacterial cell walls (e.g., peptidoglycan). It also serves as a substrate for enzymes like N-acetyl-beta-D-glucosaminidase (NAGase), a lysosomal biomarker used to diagnose conditions such as diabetic nephropathy, coronary artery disease, and leukemia .

NAG is commercially available as a white crystalline powder (purity ≥98%) with a melting point of 196–205°C and low toxicity, making it suitable for pharmaceutical and cosmetic applications . Its immunological properties include molecular mimicry with cytokeratin peptides, inducing anti-carbohydrate antibody responses relevant to autoimmune diseases .

Preparation Methods

Enzymatic Production from Fungal Biomass

Fungal Biomass as a Chitin Source

Fungal biomass, particularly from Aspergillus niger and Trichoderma spp., serves as a sustainable feedstock for NAG due to its high chitin (15–20 wt%) and glucan (50+ wt%) content . The intertwined chitin-glucan matrix necessitates sequential degradation: glucanases first hydrolyze β-1,3/1,6-glucans to expose chitin microfibrils, followed by chitinases and β-N-acetylglucosaminidases cleaving chitin into NAG monomers . For instance, Aspergillus niger biomass derived from citric acid production has been processed using Trichoderma harzianum-sourced enzymes, achieving 4.04 g/L NAG after 72 hours at pH 5.5 and 28°C .

Enzyme Systems and Reaction Optimization

Commercial enzyme cocktails (e.g., Sigma L-1412 lysing enzymes) combine chitinase (140 U/g), protease (0.728 U/g), and cellulase (1.54 U/g) activities to degrade biomass . Key parameters include:

  • pH : 4.0–6.0 to maintain enzyme stability and activity.

  • Temperature : 20–45°C, with 28°C optimal for fungal enzymes.

  • Substrate loading : 15–20% dry biomass maximizes NAG yield without inhibiting enzymes .

A 216-hour fermentation of Trichoderma reesei in Aspergillus biomass media yielded 0.22 g/L NAG, highlighting the trade-off between enzymatic efficiency and process duration .

Chemical Hydrolysis of Chitin

Acidic Hydrolysis Mechanisms

Concentrated hydrochloric acid (20% w/v) at 60–90°C protonates chitin’s acetamido groups, hydrolyzing β-1,4-glycosidic bonds to release NAG . Kinetic studies show NAG formation peaks at 60°C (6.42 g/L), whereas higher temperatures (90°C) favor glucosamine production due to deacetylation . Acid concentration critically impacts yield: 2% HCl produces negligible NAG, while 20% HCl achieves 85% conversion efficiency .

Pretreatment and Byproduct Management

Prior alkali treatment (2% NaOH) removes proteins and lipids, reducing side reactions during hydrolysis . Post-hydrolysis neutralization with KOH precipitates salts, enabling NAG recovery via filtration. However, residual chloride ions necessitate extensive washing, complicating purification .

Synthetic Acylation of Glucosamine

Halide-Free Glucosamine Synthesis

The US7511134B1 patent details a two-step process:

  • Glucosamine base purification : Lithium hydroxide deprotonates glucosamine hydrochloride in methanol, precipitating 99% pure glucosamine base (151 g yield, 84.3% efficiency) .

  • Acylation : Glucosamine base reacts with acetic anhydride in methanol at 5°C, followed by gradual warming to 45°C. This yields 158 g NAG (99% HPLC purity) with a melting point of 201–202°C .

Solvent and Stoichiometry Considerations

Branched alcohols (isopropanol, tert-butanol) enhance glucosamine solubility while minimizing byproduct formation. A 1:1.2 molar ratio of glucosamine to acetic anhydride ensures complete acetylation, with excess reagent removed via methanol washes .

Comparative Analysis of Production Methods

Parameter Enzymatic Chemical Hydrolysis Synthetic
Yield (g/L)4.046.42158 (batch)
Purity (%)958599
Reaction Time72–216 hours6–7 hours24 hours
ByproductsOligosaccharidesGlucosamineLithium chloride
ScalabilityModerateHighLow

Enzymatic methods suit large-scale bioreactors but face cost barriers from enzyme procurement. Chemical hydrolysis offers rapid production but lower purity, while synthetic routes excel in purity but require halide-free precursors .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Clinical Applications

1.1 Joint Health and Osteoarthritis

N-acetylglucosamine has garnered attention for its potential benefits in treating joint disorders, particularly osteoarthritis. Research indicates that it can enhance cartilage health by promoting the synthesis of glycosaminoglycans and hyaluronic acid in articular chondrocytes, thereby improving joint function and reducing inflammation . Clinical trials have demonstrated its efficacy in alleviating symptoms associated with osteoarthritis, such as pain and stiffness, with some studies reporting significant improvements in joint mobility among patients .

1.2 Anti-Inflammatory Properties

The compound exhibits notable anti-inflammatory effects. Recent studies have shown that modified derivatives of N-acetylglucosamine can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in various models of inflammation . This suggests its potential use in treating inflammatory diseases beyond joint disorders, including conditions like rheumatoid arthritis and other autoimmune diseases.

1.3 Metabolic Effects

N-acetylglucosamine has been investigated for its impact on glucose metabolism. Studies indicate that it does not significantly affect blood glucose levels while potentially enhancing glucose uptake in cells, making it a candidate for further research into metabolic disorders such as diabetes .

Biomaterials and Tissue Engineering

2.1 Scaffold Development

N-acetylglucosamine is utilized in the development of biomaterials for tissue engineering due to its biocompatibility and ability to promote cell adhesion and proliferation. It serves as a key component in hydrogels and scaffolds designed for regenerative medicine applications . The incorporation of N-acetylglucosamine into these materials enhances their mechanical properties and biological functionality.

2.2 Drug Delivery Systems

The compound is also being explored for use in drug delivery systems. Its ability to form nanoparticles allows for targeted delivery of therapeutic agents, particularly in cancer treatment. The modification of drug molecules with N-acetylglucosamine can improve their solubility and bioavailability, leading to enhanced therapeutic efficacy .

Immunological Applications

3.1 Autoimmunity Research

Recent studies have identified a strong immune response against N-acetylglucosamine in certain autoimmune conditions, such as rheumatic heart disease. The presence of specific IgG subclasses targeting this compound has been linked to disease progression, indicating that it may serve as a biomarker for early detection of autoimmune responses . This opens avenues for further exploration into immunological therapies targeting N-acetylglucosamine.

3.2 Biofilm Formation Studies

N-acetylglucosamine plays a role in microbial biofilm formation, particularly in pathogenic bacteria like Cutibacterium acnes. Understanding its role in biofilms can inform strategies to combat antibiotic resistance and improve treatment protocols for infections associated with biofilm-forming bacteria .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Joint HealthTreatment for osteoarthritis; enhances cartilage synthesisClinical trials show reduced pain and improved mobility
Anti-InflammatoryInhibits pro-inflammatory cytokinesEffective against IL-6 and TNF-α production
Metabolic EffectsPotential impact on glucose metabolismNo significant change in blood glucose levels
BiomaterialsUsed in scaffolds for tissue engineeringEnhances cell adhesion and proliferation
Drug DeliveryImproves solubility and bioavailability of drugsPotential applications in cancer therapy
ImmunologyAutoimmune response indicator; potential biomarkerLinked to rheumatic heart disease progression
Biofilm FormationRole in microbial biofilms; implications for antibiotic resistanceImportant for understanding pathogenic mechanisms

Mechanism of Action

The mechanism of action of N-ACETYL-beta-D-GLUCOSAMINE involves its incorporation into glycoproteins and glycolipids. It serves as a substrate for various enzymes involved in the biosynthesis of these macromolecules. The compound interacts with specific molecular targets, such as glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is essential for maintaining cellular communication and structural integrity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Structure/Modification Molecular Weight (g/mol) Key Biological Roles/Applications References
N-Acetyl-beta-D-Glucosamine (NAG) Acetylated amino group at C2, β-anomer 221.209 Glycosaminoglycan synthesis, biomarker for nephropathy, immunomodulation
N-Acetyl-D-Galactosamine Epimer at C4 (galactose configuration) 221.209 Component of glycoproteins (e.g., blood group antigens), enzymatic synthesis of galactosides
Glucosamine Non-acetylated amino group at C2 179.17 Precursor for NAG synthesis, osteoarthritis treatment, lower solubility vs. NAG
This compound Tetraacetate Acetylated hydroxyl groups at C1, C3, C4, C6 389.35 Biochemical reagent, enhanced stability for glycosylation studies
4-O-β-D-Galactopyranosyl-NAG NAG linked to galactose via β-1,4 glycosidic bond 383.34 High microbiological activity, mimics lactose derivatives

Key Differentiators

Stereochemical Variations: N-Acetyl-D-Galactosamine differs from NAG by the configuration at C4 (axial hydroxyl in galactose vs. equatorial in glucose), altering its role in glycoprotein synthesis (e.g., blood group antigens) . Alpha vs. Beta Anomers: NAG’s β-anomer is enzymatically stable and prevalent in human glycoconjugates, while α-anomers (e.g., N-Acetyl-alpha-D-glucosamine) are rare and lack therapeutic relevance .

Functional Roles :

  • NAG vs. Glucosamine : NAG’s acetyl group enhances solubility and bioavailability, making it preferable for drug formulations. Glucosamine, lacking this group, is primarily used in dietary supplements .
  • NAG vs. NAG Tetraacetate : Tetraacetylation increases lipophilicity, enabling membrane permeability in cell-based studies .

Biomarker Utility: NAGase Activity: Elevated urinary NAG (uNAG) correlates with early diabetic nephropathy, distinguishing it from other lysosomal enzymes (e.g., β-galactosidase) . Microbiological Specificity: 4-O-β-D-Galactopyranosyl-NAG exhibits unique interactions with microbial lectins, unlike non-glycosylated NAG .

Biological Activity

N-acetyl-beta-D-glucosamine (GlcNAc) is a naturally occurring amino sugar that plays crucial roles in various biological processes. It is a key component of glycosaminoglycans and glycoproteins, which are essential for cellular functions such as cell signaling, structural integrity, and immune responses. This article explores the biological activity of GlcNAc, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is derived from glucosamine through acetylation. It is involved in the synthesis of chitin, a structural polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi. In humans, GlcNAc contributes to the formation of hyaluronic acid, proteoglycans, and other glycosaminoglycans critical for maintaining cartilage and joint health.

Biological Functions

  • Anti-inflammatory Properties :
    • GlcNAc has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation. For instance, studies have demonstrated that GlcNAc can reduce leukocyte migration in lipopolysaccharide (LPS)-induced inflammation models in mice .
  • Joint Health :
    • Clinical trials have indicated that GlcNAc supplementation may alleviate symptoms associated with osteoarthritis and rheumatoid arthritis. A randomized controlled trial involving 66 participants found no significant adverse effects from GlcNAc supplementation, suggesting it is safe for long-term use .
  • Cellular Mechanisms :
    • GlcNAc modulates O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins, influencing various cellular processes including signal transduction, transcriptional regulation, and stress responses . Increased O-GlcNAc levels have been associated with enhanced cell proliferation and survival under stress conditions.

Case Studies and Clinical Trials

  • Osteoarthritis Treatment :
    • A double-blind placebo-controlled study evaluated the efficacy of GlcNAc in patients with knee osteoarthritis over 16 weeks. The results showed significant improvement in joint function and pain reduction compared to placebo .
  • Inflammation Models :
    • In a study examining the anti-inflammatory effects of two new derivatives of GlcNAc (BNAG1 and BNAG2), BNAG1 demonstrated superior inhibition of IL-6 and TNF-α production compared to both BNAG2 and the parent compound . This suggests potential for developing more effective anti-inflammatory agents based on GlcNAc derivatives.

Mechanistic Insights

Research has elucidated several mechanisms through which GlcNAc exerts its biological effects:

  • Inhibition of Pro-inflammatory Cytokines : GlcNAc reduces the secretion of IL-6 and TNF-α from macrophages stimulated by LPS, indicating its role in modulating immune responses .
  • Enhancement of Cartilage Repair : By promoting chondrocyte proliferation and differentiation, GlcNAc supports cartilage repair mechanisms, making it a candidate for treating degenerative joint diseases.

Data Summary

StudyObjectiveFindings
Evaluate safety and efficacy in osteoarthritisNo significant adverse effects; improvement in joint function
Investigate anti-inflammatory propertiesBNAG1 showed highest inhibition of IL-6 and TNF-α
Role in cellular signalingIncreased O-GlcNAc levels enhance cell survival under stress

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing and purifying N-Acetyl-beta-D-Glucosamine (NAG) in laboratory settings?

NAG synthesis typically involves enzymatic or chemical methods. Enzymatic approaches, such as using chitinases or hexosaminidases to hydrolyze chitin, are preferred for high stereochemical purity . Chemical synthesis via acetylation of glucosamine requires careful pH control (pH 8–9) to avoid over-acetylation or side reactions . Post-synthesis purification often employs ion-exchange chromatography or crystallization in ethanol-water mixtures, with purity validated by HPLC (C18 columns, UV detection at 195 nm) .

Q. How can researchers standardize NAG detection in biological samples (e.g., urine, serum)?

NAG detection in biological fluids relies on fluorometric or colorimetric assays targeting its enzymatic activity. For example:

  • Fluorometric assay : Use 4-methylumbelliferyl-N-acetyl-beta-D-glucosaminide as a substrate; measure fluorescence at 360/450 nm .
  • Colorimetric assay : Employ p-nitrophenyl-N-acetyl-beta-D-glucosaminide; quantify absorbance at 405 nm .
    Note: Normalize results to creatinine levels in urine samples to account for renal function variability .

Q. What safety protocols are critical when handling NAG in vitro?

NAG is classified as an irritant (Xi hazard symbol). Key safety measures include:

Risk MitigationProtocol
Skin/eye exposureWear nitrile gloves, goggles; rinse with water for 15 minutes if contact occurs
InhalationUse fume hoods; avoid dust generation during weighing
StorageStore at 2–8°C in airtight containers to prevent hygroscopic degradation

Advanced Research Questions

Q. How can contradictory findings on NAG’s role in inflammatory biomarkers be resolved?

Studies report conflicting NAG activity in conditions like myocardial infarction (MI) and diabetic nephropathy:

  • MI patients: No correlation between NAG activity and infarct size, but strong association with systemic inflammation (p=0.0001) .
  • Diabetic nephropathy: Elevated urinary NAG (uNAG) correlates with tubular injury but not glomerular filtration rate (GFR) decline .
    Methodological reconciliation :
  • Use longitudinal studies to track NAG dynamics across disease stages.
  • Control for confounders (e.g., comorbidities, medication use) via multivariate regression .

Q. What experimental designs are suitable for investigating NAG’s structural mimicry in autoimmune responses?

NAG shares epitopes with host glycoproteins (e.g., cytokeratins), triggering cross-reactive antibodies in rheumatic diseases . Recommended approaches :

  • Surface plasmon resonance (SPR) : Quantify antibody affinity for NAG vs. human cytokeratin peptides .
  • Animal models : Immunize mice with NAG-conjugated antigens; assess joint inflammation histologically .
  • T-cell assays : Isolate peripheral blood mononuclear cells (PBMCs) from patients; measure IFN-γ release post-NAG stimulation .

Q. How can NAG’s lysosomal activity be leveraged to study cellular metabolism in disease models?

NAG is a lysosomal enzyme marker, reflecting cellular stress. Methodology :

  • Live-cell imaging : Use fluorescent probes (e.g., LysoTracker Red) to correlate NAG activity with lysosomal pH in real time .
  • CRISPR/Cas9 knockout models : Silence NAG-encoding genes (e.g., Hexb) in cell lines; assess autophagy flux via LC3-II Western blot .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in NAG quantification across studies?

Inter-laboratory variability arises from:

  • Substrate batch differences (commercial 4-MUG vs. custom-synthesized).
  • Assay temperature inconsistencies (optimize at 37°C ± 0.5°C) .
    Solutions :
  • Include internal standards (e.g., deuterated NAG-d3) in LC-MS workflows .
  • Adopt harmonized protocols from consortia like the Human Biomarker Project .

Q. What statistical frameworks are robust for meta-analyses of NAG’s diagnostic utility?

For systematic reviews (e.g., uNAG in diabetic nephropathy):

  • Apply PRISMA guidelines to minimize selection bias .
  • Use random-effects models to account for heterogeneity across studies .
  • Perform sensitivity analyses excluding small-sample or low-quality studies (e.g., those without blinding) .

Q. Emerging Research Directions

Q. Can NAG serve as a substrate for metabolic labeling in glycan engineering?

Preliminary studies show NAG incorporation into glycocalyx via metabolic oligosaccharide engineering (MOE):

  • Protocol : Incubate cells with peracetylated NAG analogs (e.g., Ac4ManNAz); click chemistry for visualization .
  • Limitation : Low efficiency in primary cells vs. immortalized lines .

Q. What advanced imaging techniques validate NAG’s spatial distribution in tissues?

  • Lectin histochemistry : Use wheat germ agglutinin (WGA) conjugated to FITC for NAG-specific binding in frozen sections .
  • MALDI-TOF MS : Map NAG localization in tissue microarrays with 20-µm spatial resolution .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045979
Record name beta-N-Acetylglucosamine
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name beta-N-Acetylglucosamine
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CAS No.

14131-68-1, 72-87-7
Record name β-N-Acetylglucosamine
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Record name D-Glucopyranose, 2-(acetylamino)-2-deoxy-
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Record name N-Acetyl-beta-D-glucosamine
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Record name beta-N-Acetylglucosamine
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Record name N-ACETYL-.BETA.-D-GLUCOSAMINE
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Record name beta-N-Acetylglucosamine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

N-Acetylhexosamine dialdose may, for example, be manufactured by oxidation of the 6-position of N-acetylhexosamine either chemically or enzymatically. An example of the chemical oxidation is a Fenton method where oxidation is carried out with hydrogen peroxide in the presence of a ferrous salt while that of the enzymatic oxidation is an oxidation using galactose oxidase [EC 1.1.3.9; Cooper, et al.; The Journal of Biological Chemistry, volume 234, pages 445-448 (1959)]. Oxidation of N-acetyl-D-galactosamine with galactose oxidase gives N-acetylgalactosamine dialdose.
[Compound]
Name
N-Acetylhexosamine dialdose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
ferrous
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
galactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
N-ACETYL-beta-D-GLUCOSAMINE
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
N-ACETYL-beta-D-GLUCOSAMINE
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
N-ACETYL-beta-D-GLUCOSAMINE
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
N-ACETYL-beta-D-GLUCOSAMINE
(4-Aminophenyl)azanium
N-ACETYL-beta-D-GLUCOSAMINE
(4-Aminophenyl)azanium
N-ACETYL-beta-D-GLUCOSAMINE

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